molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B023349
Key on ui cas rn: 109904-25-8
M. Wt: 381.5 g/mol
InChI Key: FZKZMCVLPGUJJQ-UHFFFAOYSA-N
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Patent
US09169265B2

Procedure details

23 cm3 (0.083 mol) of triethyl-amine are added to the solution of 23 cm3 of dichloro methane and 11.5 g (0.083 mol) 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine dropwise at room temperature and 23 g (0.083 mol) of trityl-chloride are further added to the mixture. The reaction mixture is kept at room temperature for one night and poured onto 2000 ml of water. The organic phase is separated, dried with sodium sulfate and evaporated. The colorless, paste-like crystals are dried in vacuo for 5 hours at 80° C. under 140 mbar pressure.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.ClCCl.[S:11]1[C:19]2[CH2:18][CH2:17][NH:16][CH2:15][C:14]=2[CH:13]=[CH:12]1.[C:20](Cl)([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[C:20]([N:16]1[CH2:17][CH2:18][C:19]2[S:11][CH:12]=[CH:13][C:14]=2[CH2:15]1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
11.5 g
Type
reactant
Smiles
S1C=CC=2CNCCC21
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is kept at room temperature for one night
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
are dried in vacuo for 5 hours at 80° C. under 140 mbar pressure
Duration
5 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2=C(CC1)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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